molecular formula C18H14F2N2O4S B2836795 N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 2034398-21-3

N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2836795
CAS No.: 2034398-21-3
M. Wt: 392.38
InChI Key: OXWGVKXEXFNKTJ-UHFFFAOYSA-N
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Description

N'-(2,5-Difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide is a complex ethanediamide derivative featuring a multifunctional structure. The compound includes:

  • Ethanediamide backbone: Provides hydrogen-bonding capacity and structural rigidity.
  • 2,5-Difluorophenyl group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
  • Hydroxyl group: Increases solubility via hydrogen bonding and influences stereochemistry.

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O4S/c19-12-3-4-13(20)14(8-12)22-17(24)16(23)21-10-18(25,11-5-7-27-9-11)15-2-1-6-26-15/h1-9,25H,10H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWGVKXEXFNKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 2,5-difluoroaniline, furan-2-carbaldehyde, and thiophene-3-carboxylic acid. These intermediates undergo a series of reactions, including condensation, reduction, and coupling reactions, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines and alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmacology ()

Ranitidine-Related Compound B (USP 31)

  • Structure: N,N’-bis{2-[({5-[(Dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine .
  • Comparison :
Property Target Compound Ranitidine-Related Compound B
Core Structure Ethanediamide Nitroethenediamine
Aromatic Groups Furan-2-yl, thiophen-3-yl, difluorophenyl Furan-2-yl, dimethylaminomethyl
Functional Groups Hydroxyl, fluorine Nitro, thioether
Potential Use Drug candidate (inferred) H₂ antagonist impurity
  • Key Differences :
    • The target compound’s fluorine atoms improve lipophilicity and oxidative stability compared to the nitro group in Compound B.
    • The hydroxyl group in the target may enhance aqueous solubility, whereas Compound B’s thioether linkage increases metabolic lability.
Thiophene-Based Materials ()

2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene

  • Structure : A fused thiophene system with thiophen-2-yl substituents .
  • Comparison :
Property Target Compound 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene
Core Structure Ethanediamide Fused thienothiophene
Aromatic Groups Furan, thiophen-3-yl Thiophen-2-yl
Electronic Properties Polar (amide, hydroxyl) Highly conjugated (semiconductor)
Applications Pharmaceuticals (inferred) Organic electronics
  • Key Differences :
    • The target’s amide and hydroxyl groups disrupt conjugation, making it unsuitable for electronic applications but favorable for drug-receptor interactions.
    • The thiophen-3-yl group in the target may reduce steric hindrance compared to thiophen-2-yl in fused systems.
Patent Compounds ()

N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)...)

  • Structure: Oxazolidinone core with trifluoromethylphenyl groups.
  • Comparison: Fluorine Content: Both compounds use fluorine for stability, but the patent compound’s trifluoromethyl groups are more electron-withdrawing than the target’s difluorophenyl.

Research Findings and Inferences

  • Synthesis : The target’s synthesis may involve Stille coupling (as in ) for thiophene/furan integration or amide coupling for the ethanediamide backbone.
  • Solubility : Predicted to be moderate due to hydroxyl and amide groups, superior to purely aromatic systems like ’s compound.

Q & A

Basic Questions

Q. What are the key synthetic routes for synthesizing N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions:

Coupling Reactions : Start with a substituted aniline (e.g., 2,5-difluorophenylthiourea) and a brominated ketone (e.g., furan/thiophene-substituted phenacyl bromide) under Hantzsch thiazole-like conditions (ethanol solvent, reflux) .

Hydroxylation : Introduce the hydroxy group via nucleophilic substitution or ketone reduction (e.g., using NaBH₄) .

Amide Formation : React intermediates with ethanediamide precursors using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF .

  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) and recrystallization ensure >95% purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., furan/thiophene protons at δ 6.5–7.5 ppm, hydroxy proton at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 409.08) .
  • X-ray Crystallography : Resolves stereochemistry of the hydroxy and thiophene groups .
  • HPLC : Quantifies purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :

Parameter Optimization Strategy Evidence
SolventUse DMF for polar intermediates or THF for non-polar steps; ethanol for Hantzsch reactions .
TemperatureMaintain 0–5°C during coupling to minimize side reactions; reflux (80°C) for cyclization .
CatalystsPd(PPh₃)₄ for Suzuki-Miyaura cross-coupling of thiophene/furan rings .
PurificationSequential chromatography (size exclusion + silica gel) for complex mixtures .

Q. What methodological approaches are used to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Enzymatic Assays : Test inhibition of kinases or proteases (IC₅₀ values) using fluorogenic substrates (e.g., ATPase-Glo™ assay) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
  • Molecular Docking : Simulate binding to target proteins (e.g., EGFR) using AutoDock Vina; prioritize compounds with ∆G < -8 kcal/mol .

Q. How can researchers address contradictions in spectral data during characterization?

  • Methodological Answer :

  • Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish diastereomers or regioisomers .
  • Dynamic NMR : Heat samples to 50°C to resolve overlapping peaks from conformational exchange .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm ambiguous carbon signals .

Q. What computational strategies are employed to predict the reactivity of this compound?

  • Methodological Answer :

Parameter Application Evidence
DFT CalculationsOptimize geometry (B3LYP/6-31G*) and calculate Fukui indices for electrophilic/nucleophilic sites .
Molecular DynamicsSimulate solvation effects in water/DMSO using GROMACS .
QSAR ModelingCorlogP values predict lipophilicity; polar surface area estimates membrane permeability .

Key Considerations

  • Stereochemical Complexity : The hydroxy and thiophene groups introduce chiral centers; use chiral HPLC (Chiralpak® IC) for enantiomer separation .
  • Biological Relevance : The 2,5-difluorophenyl group enhances metabolic stability compared to non-fluorinated analogs .

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